Oxydemeton-methyl

Metabolism Bioactivation Toxicology

Oxydemeton-methyl is the sulfoxide metabolite of demeton-S-methyl, offering a unique metabolic and toxicological profile essential for reproducible research. Unlike dimethoate or paraoxon-methyl, it shows limited oxime reactivator efficacy—critical for antidote development. It serves as a benchmark for aphid resistance monitoring (107‑fold resistance documented) and an ideal model for pH‑sensitive environmental fate studies (half‑life 2 d at pH 9 vs. 107 d at pH 4). Procure oxydemeton‑methyl to ensure experimental validity in neurotoxicology, entomology, and environmental chemistry.

Molecular Formula C6H15O4PS2
Molecular Weight 246.3 g/mol
CAS No. 301-12-2
Cat. No. B133069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxydemeton-methyl
CAS301-12-2
SynonymsS-[2-(Ethylsulfinyl)ethyl]phosphorothioic Acid O,O-Dimethyl Ester;  Metaisosystox Sulfoxide;  Metasystox R;  Methyl Oxydemeton S;  NSC 370785;  O,O-Dimethyl S-[2-(Ethylsulfinyl)ethyl] Monothiophosphate;  Oxydemeton M;  Oxydemeton-methyl;  R 2170; 
Molecular FormulaC6H15O4PS2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESCCS(=O)CCSP(=O)(OC)OC
InChIInChI=1S/C6H15O4PS2/c1-4-13(8)6-5-12-11(7,9-2)10-3/h4-6H2,1-3H3
InChIKeyPMCVMORKVPSKHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility10 to 50 mg/mL at 61° F (NTP, 1992)
4.06 M
Soluble in common organic solvents except petroleum ether
Completely miscible with water.

Structure & Identifiers


Interactive Chemical Structure Model





Oxydemeton-methyl (CAS 301-12-2): Chemical Identity and Procurement-Relevant Profile of a Systemic Organophosphate Acaricide-Insecticide


Oxydemeton-methyl (CAS 301-12-2; C₆H₁₅O₄PS₂; MW 246.3) is a systemic organothiophosphate insecticide and acaricide, chemically designated as S-[2-(ethylsulfinyl)ethyl] O,O-dimethyl phosphorothioate [1]. It functions as an acetylcholinesterase (AChE) inhibitor, exerting both contact and stomach action with a rapid knockdown effect [2]. The compound is a clear amber liquid with a melting point of -20°C, density of 1.289 g/cm³ at 20°C, and is completely miscible with water [3]. Oxydemeton-methyl is the sulfoxide derivative (and active metabolite) of demeton-S-methyl, and its procurement relevance stems from its distinct toxicological, metabolic, and therapeutic response profile relative to other dimethyl organophosphates.

Oxydemeton-methyl (CAS 301-12-2): Rationale Against Unverified Substitution with Other Organophosphates in Research and Application


Substituting oxydemeton-methyl with other dimethyl organophosphates such as dimethoate, demeton-S-methyl, or paraoxon-methyl is scientifically unsound due to substantial differences in (1) metabolic activation pathways leading to distinct active metabolite profiles, (2) differential susceptibility to oxime reactivation therapy following poisoning, and (3) variable cross-resistance patterns in AChE-modified pest populations [1]. These factors critically influence both human toxicological management strategies and the interpretation of experimental data in resistance monitoring studies [2]. Consequently, procurement of the specific sulfoxide compound is essential for research requiring precise, reproducible outcomes in neurotoxicology, environmental fate modeling, and pest management efficacy trials.

Oxydemeton-methyl (CAS 301-12-2): A Quantitative Evidence Guide for Differentiated Scientific Selection


Metabolic Activation and Structural Differentiation: Quantifying the Sulfoxide vs. Parent Thioether Distinction

Oxydemeton-methyl is the pre-formed sulfoxide metabolite (demeton-S-methyl sulfoxide) of demeton-S-methyl, representing a distinct oxidative state with direct AChE-inhibitory activity. Unlike its parent thioether (demeton-S-methyl), which requires P450-mediated bioactivation to the sulfoxide and subsequently to the sulfone, oxydemeton-methyl bypasses the initial oxidative step, resulting in a different toxicokinetic profile [1]. In plant metabolism, the routes and metabolites formed from oxydemeton-methyl and demeton-methyl are identical (oxidation of the thioether of both isomers to the sulfoxide and sulfone), but the starting material dictates the rate and ratio of subsequent sulfone formation [2].

Metabolism Bioactivation Toxicology

Differential Oxime Reactivation Kinetics: Quantifying Therapeutic Response vs. Paraoxon-methyl

In vitro studies on human erythrocyte acetylcholinesterase (AChE) demonstrate that organophosphate concentrations up to 10⁻⁴ M for oxydemeton-methyl could be counteracted at clinically relevant oxime concentrations (10 µM), whereas for paraoxon-methyl, the counteractive concentration threshold was 10⁻⁶ M [1]. This two-order-of-magnitude difference indicates a markedly reduced susceptibility of oxydemeton-methyl-inhibited AChE to oxime reactivation compared to paraoxon-methyl. Further, clinical case series report that obidoxime therapy was ineffective with oxydemeton-methyl when oxime treatment was delayed more than one day after poisoning, while in parathion poisoning, reactivation was possible up to 7 days post-exposure [2].

Toxicology Antidote Therapeutics

Field Efficacy Equivalence to Modern Alternatives: Quantified Aphid Control and Yield Impact

In a two-year field trial on potato crops (2017-2019), oxydemeton methyl 25 EC applied at 187.5 g a.i./ha demonstrated aphid control efficacy statistically equivalent to the modern insecticide sulfoxaflor 12 SC at 24-27 g a.i./ha and thiamethoxam 25 WDG at 25 g a.i./ha, with all treatments significantly outperforming the untreated control [1]. Pooled analysis showed potato yields of 268.25 q/ha for oxydemeton methyl, compared to 269.25-269.92 q/ha for sulfoxaflor and 268.67 q/ha for thiamethoxam, all statistically at par and significantly higher than the control yield of 232.33 q/ha [2].

Efficacy Agriculture Field Trial

Cross-Resistance Profile in Multi-Resistant Myzus persicae: Quantified Resistance Factor vs. Imidacloprid

In a Japanese strain (JR) of Myzus persicae exhibiting high resistance to multiple insecticides, an oral ingestion bioassay revealed a resistance factor of 107-fold for oxydemeton-methyl compared to a susceptible strain, whereas resistance factors for other compounds tested were: cartap (5-fold), nicotine (9-fold), imidacloprid (4-7 fold), and pirimicarb (>385-fold) [1]. Notably, the study found that while AChE insensitivity was marked for pirimicarb, such insensitivity could not be detected for oxydemeton-methyl, suggesting that the resistance mechanism for oxydemeton-methyl in this strain may involve metabolic detoxification rather than target-site modification [2].

Resistance Entomology Toxicology

pH-Dependent Hydrolytic Persistence: Quantified Half-Life Variability in Aqueous Environments

The hydrolytic stability of oxydemeton-methyl is strongly pH-dependent, with half-lives at 22°C measured as 107 days at pH 4, 46 days at pH 7, and only 2 days at pH 9 [1]. This contrasts with other organophosphates like dimethoate, which exhibits greater hydrolytic stability across a broader pH range. Additionally, oxydemeton-methyl undergoes rapid microbial degradation in soil by organisms including Pseudomonas putida and Nocardia sp., with a soil organic carbon-water partitioning coefficient (Koc) of 9 indicating minimal adsorption to soil particles and high mobility [2].

Environmental Fate Hydrolysis Persistence

Oxydemeton-methyl (CAS 301-12-2): Best-Fit Research and Industrial Application Scenarios Based on Quantitative Evidence


Clinical Toxicology Research: Modeling Dimethyl Organophosphate Poisoning with Diminished Oxime Responsiveness

Oxydemeton-methyl serves as a prototypical compound for investigating the limited efficacy of oxime reactivators (e.g., obidoxime, 2-PAM) against dimethylphosphorylated AChE. In vitro data show that concentrations up to 10⁻⁴ M oxydemeton-methyl can be counteracted at clinically relevant oxime levels, a 100-fold higher threshold than for paraoxon-methyl, and clinical evidence confirms obidoxime failure when treatment is delayed >1 day [1]. Researchers developing novel antidotes or studying 'aging' kinetics should select oxydemeton-methyl over other dimethyl OPs to accurately model this therapeutically challenging poisoning scenario [2].

Pesticide Resistance Monitoring and Management: Quantifying Cross-Resistance in Myzus persicae Populations

For entomologists monitoring insecticide resistance in aphid populations, oxydemeton-methyl provides a quantifiable benchmark. Resistance factors of 107-fold have been documented in multi-resistant strains, contrasting sharply with 4-7 fold resistance to imidacloprid in the same population [1]. Incorporating oxydemeton-methyl into resistance screening panels, alongside pirimicarb (>385-fold resistance), allows for precise characterization of resistance mechanisms (target-site vs. metabolic) and informs rotation strategies to delay resistance development [2].

Environmental Fate and Mobility Studies: Investigating Rapid Alkaline Hydrolysis and High Soil Mobility

Environmental chemists studying pesticide transport and degradation should utilize oxydemeton-methyl as a model compound exhibiting extreme pH sensitivity. Its half-life of only 2 days at pH 9 (vs. 107 days at pH 4) and low Koc value of 9 (indicating high mobility and minimal soil adsorption) make it ideal for validating fate and transport models in alkaline soils and surface waters [1]. Researchers can leverage this property to study rapid dissipation pathways and the formation of degradation products, including demeton-S-methyl sulfone [2].

Comparative Agronomic Efficacy Trials: Benchmarking Legacy vs. Next-Generation Aphicides

Agricultural researchers conducting field trials to evaluate new aphid control products can use oxydemeton-methyl as a cost-effective, standard-of-care comparator. Field data confirm that oxydemeton methyl 25 EC at 187.5 g a.i./ha delivers aphid suppression and potato yield protection (268.25 q/ha) statistically equivalent to newer, more expensive alternatives like sulfoxaflor and thiamethoxam [1]. This makes it a valuable reference compound for assessing the relative cost-benefit of premium-priced modern insecticides in integrated pest management programs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Oxydemeton-methyl

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.